1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine
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Overview
Description
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine is a complex organic compound that features a unique structure combining a triazole ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine typically involves multiple steps, starting with the preparation of the triazole and imidazole precursors. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and diketones under acidic conditions. The imidazole ring is often prepared via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
The final step involves the coupling of the triazole and imidazole rings with the piperidine moiety. This can be achieved through a nucleophilic substitution reaction, where the triazole derivative is reacted with a piperidine derivative in the presence of a suitable base, such as sodium hydride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or imidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in anhydrous dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole or imidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of macrocycles and Schiff bases.
3-(Trifluoromethyl)benzylamine: Utilized in various organic synthesis applications.
Uniqueness
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine stands out due to its combination of triazole, imidazole, and piperidine rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c1-10-16-17-13(18(10)2)8-19-5-3-11(4-6-19)12-7-14-9-15-12/h7,9,11H,3-6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAVDVGWNOYMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCC(CC2)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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